Norepinephrine bitartrate
Overview
Description
Norepinephrine bitartrate is a compound that belongs to the catecholamine family. It is a vasopressor and neurotransmitter that predominantly acts on alpha-adrenergic receptors and to a lesser extent on beta-adrenergic receptors . It is used medically to raise blood pressure in patients with severe, acute hypotension .
Preparation Methods
Norepinephrine bitartrate can be synthesized through various methods. One such method involves the preparation of optically pure l-Norepinephrine bitartrate monohydrate by treating dl-Norepinephrine base with tartaric acid . Industrial production methods often involve the use of high enantiomeric purity compounds to ensure the efficacy and safety of the final product .
Chemical Reactions Analysis
Norepinephrine bitartrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Norepinephrine bitartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: It is used to treat conditions like acute hypotension and septic shock. It is also used in research to understand cardiovascular functions and responses.
Mechanism of Action
Norepinephrine bitartrate functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It also acts as an inotropic stimulator of the heart and a dilator of coronary arteries due to its activity at beta-adrenergic receptors . This dual action increases systemic blood pressure and coronary blood flow, making it effective in treating hypotensive states .
Comparison with Similar Compounds
Norepinephrine bitartrate is often compared with other catecholamines such as epinephrine and dopamine. While all three compounds act on adrenergic receptors, norepinephrine predominantly affects alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure . Epinephrine, on the other hand, has a more balanced effect on both alpha and beta receptors, making it more versatile in emergency situations. Dopamine primarily acts on dopaminergic receptors but also has effects on alpha and beta receptors at higher doses . This makes norepinephrine unique in its strong vasoconstrictive properties and its specific applications in treating acute hypotension and shock .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34888-32-9, 108341-18-0, 69815-49-2 | |
Record name | L-Norepinephrine hydrogen L-tartrate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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